Benzyl(3,3-dimethylbutyl)amine
Description
Contextualization within Tertiary Amine Chemistry and Structure-Activity Relationships in Non-Biological Systems
Amines are fundamental in organic chemistry, acting as bases, nucleophiles, and catalysts. The activity of an amine is intricately linked to its molecular structure, particularly the nature of the substituents on the nitrogen atom. bdmaee.net Key factors influencing this relationship include basicity (pKa), steric hindrance, and electronic effects. bdmaee.netrepec.org
In the case of Benzyl(3,3-dimethylbutyl)amine, a secondary amine, its potential conversion to a tertiary amine through further alkylation would create a molecule where these factors are pronounced. Tertiary amines are crucial as catalysts in various reactions, such as polyurethane formation and for post-combustion CO2 capture. bdmaee.netrepec.org The relationship between their structure and catalytic activity is a well-studied area. rsc.orgresearchgate.net
Steric Hindrance : The 3,3-dimethylbutyl group is exceptionally bulky due to the quaternary carbon atom adjacent to the ethyl chain connected to the nitrogen. This steric bulk can significantly influence the amine's reactivity. In catalytic applications, steric hindrance can enhance selectivity by directing substrates to bind in a specific orientation. nih.gov However, it can also decrease reaction rates by impeding the amine's access to the reaction center. repec.org
Electronic Effects : The benzyl (B1604629) group's phenyl ring can withdraw electron density from the nitrogen atom via an inductive effect, which would typically decrease the amine's basicity and nucleophilicity compared to simple alkylamines. researchgate.net This modulation of electronic properties is a key strategy in designing catalysts and reagents with tailored reactivity.
Basicity (pKa) : The basicity of an amine is a primary determinant of its catalytic power, especially in base-catalyzed reactions. bdmaee.net The combination of the electron-withdrawing benzyl group and the electron-donating alkyl group in this compound creates a balanced electronic environment that influences its pKa.
Table 1: Principles of Structure-Activity Relationships in Amine Catalysis This table is generated based on established principles in amine chemistry and is for illustrative purposes.
| Structural Feature | Effect on Amine Properties | Impact on Non-Biological Reactivity/Catalysis | Reference |
|---|---|---|---|
| Basicity (pKa) | Higher pKa indicates stronger basicity. | Generally, more basic amines are more effective catalysts for activating reactants like isocyanates and polyols. bdmaee.net | bdmaee.net |
| Steric Hindrance | Reduces accessibility to the nitrogen lone pair. | Can decrease overall reaction rates but may increase selectivity. repec.orgnih.gov In CO2 capture, it can enhance absorption capacity. repec.org | repec.orgnih.gov |
| Electronic Effects (Inductive/Resonance) | Electron-donating groups increase basicity; electron-withdrawing groups decrease it. | Modifies the nucleophilicity and basicity of the nitrogen center, allowing for fine-tuning of catalytic activity. researchgate.net | researchgate.net |
| Alkyl Chain Length/Structure | Affects solubility and steric profile. | Longer or bulkier chains can influence the stability of intermediates and transition states. researchgate.net | researchgate.net |
Historical Perspective on the Synthesis and Reactivity of Related Amine Scaffolds
The synthesis of sterically hindered secondary and tertiary amines has been a persistent challenge and area of development in organic chemistry. rsc.orgmsu.edu The construction of amines like this compound relies on established reactions that have been refined over decades.
One of the most common methods for preparing secondary amines is reductive amination . This process involves the reaction of a primary amine (like benzylamine) with an aldehyde or ketone (like 3,3-dimethylbutanal) to form an intermediate imine, which is then reduced in situ to the target amine. researchgate.net Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. researchgate.nettandfonline.com
An alternative route is the direct N-alkylation of a primary amine. For instance, 3,3-dimethylbutylamine (B107103) could be reacted with benzyl chloride. wikipedia.org A base is typically required to neutralize the hydrogen halide byproduct. wikipedia.org However, a significant challenge in this method is preventing over-alkylation, which would lead to the formation of a tertiary amine and a quaternary ammonium (B1175870) salt.
The reactivity of the benzylamine (B48309) motif is notable. wikipedia.org The N-benzyl group is a widely used protecting group for amines in multi-step synthesis because it can be selectively removed under mild conditions by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), yielding the primary or secondary amine and toluene. wikipedia.orgorganic-chemistry.org The reactivity of benzylamines in oxidation reactions has also been studied, where they can be converted to the corresponding benzaldehydes. researchgate.net
Table 2: Selected Synthetic Approaches to Sterically Hindered Amines This table summarizes common laboratory methods for synthesizing sterically hindered amines based on published research.
| Synthetic Method | Description | Key Reagents | Common Applications | Reference |
|---|---|---|---|---|
| Direct Reductive Amination | A one-pot reaction between a ketone/aldehyde and an amine in the presence of a reducing agent. | Ketones, Amines, NaBH(OAc)₃, NaBH₃CN, Rh/Ru catalysts with CO. | Atom-economical synthesis of sterically hindered tertiary and secondary amines. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| N-Alkylation | Substitution reaction where an amine acts as a nucleophile, attacking an alkyl halide. | Primary/Secondary Amines, Alkyl Halides, Base (e.g., K₃PO₄). | General synthesis of amines; can be challenging to control for selectivity (mono- vs. di-alkylation). organic-chemistry.org | organic-chemistry.org |
| Chemoselective Reduction | Selective reduction of an ester or other functional group in the presence of a sensitive group like an azide. | LiCl/NaBH₄, Azido esters. | Used in multi-step syntheses requiring orthogonal protecting groups for complex targets. tandfonline.com | tandfonline.com |
Overview of Advanced Research Trends in Compounds Featuring Benzyl and Bulky Alkyl Moieties
The combination of benzyl and bulky alkyl groups on a single molecular scaffold is a recurring theme in various areas of advanced chemical research. The interplay between the electronic properties of the benzyl group and the steric demands of the bulky alkyl group allows for the design of molecules with highly specific functions.
Asymmetric Synthesis : In stereoselective synthesis, bulky groups are often used as "chiral auxiliaries" or directing groups. For example, oxazolidinones featuring both benzyl and tert-butyl groups are used to direct incoming electrophiles to a specific face of a molecule, enabling the creation of enantiopure products. nih.gov The bulky tert-butyl group effectively shields one face of the molecule, forcing the reaction to occur on the opposite side. nih.gov
Materials Science and Catalysis : The steric and electronic properties imparted by these groups are valuable in the design of ligands for metal catalysts and in the development of functional materials. For instance, the steric hindrance provided by bulky substituents can stabilize reactive metal centers and influence the selectivity of catalytic transformations. cdnsciencepub.com
Medicinal Chemistry : Many complex molecules investigated for therapeutic potential contain benzyl and bulky alkyl (such as tert-butyl or dimethylbutyl) fragments. mdpi.comnih.govnih.gov These groups are used to optimize a molecule's size, shape, and lipophilicity, which in turn influences its interaction with biological targets. For example, research has been conducted on polyfunctionalized nitrones containing α-phenyl and tert-butyl groups for their antioxidant properties. mdpi.com Similarly, complex amine structures incorporating 4-(3,3-dimethylbutyl)phenyl and benzyl moieties have been synthesized and evaluated as N-type calcium channel blockers. nih.gov
Scope and Objectives of Academic Inquiry into this compound
Specific academic inquiry focusing directly on this compound appears to be limited, as dedicated studies of this particular molecule are not prominent in the surveyed literature. However, based on the well-established research trends for its constituent moieties, the scope and objectives for potential academic investigation can be clearly defined.
The primary objectives of studying this compound would likely be:
Use as a Model System : The compound serves as an excellent model for fundamental studies of steric and electronic effects in amine reactivity. The well-defined steric profile of the 3,3-dimethylbutyl group and the known electronic influence of the benzyl group allow for systematic investigation of their combined impact on reaction kinetics and equilibria.
Precursor in Organic Synthesis : Given that the benzyl group can be easily removed, this compound could serve as a masked source of 3,3-dimethylbutylamine, a sterically hindered primary amine. This could be valuable in syntheses where direct use of the primary amine is problematic.
Ligand Development for Catalysis : The amine could be investigated as a ligand for transition metal catalysis. The steric bulk could create a specific coordination environment around a metal center, potentially leading to unique selectivity in reactions such as cross-coupling or hydrogenation.
Building Block for Complex Molecules : The compound could be used as a starting material for the synthesis of more complex target molecules in fields like medicinal chemistry or materials science, where the combination of aromatic and bulky aliphatic features is desired. nih.gov
In essence, while not a molecule of widespread individual study, this compound represents a confluence of important structural features, making it a potentially valuable tool and object of study for fundamental and applied chemical research.
Structure
2D Structure
Properties
IUPAC Name |
N-benzyl-3,3-dimethylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-13(2,3)9-10-14-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGQLUSYEDVRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278711 | |
| Record name | N-(3,3-Dimethylbutyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167693-21-2 | |
| Record name | N-(3,3-Dimethylbutyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167693-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,3-Dimethylbutyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl 3,3 Dimethylbutyl Amine and Its Precursors
Direct Reductive Amination Pathways for Benzyl(3,3-dimethylbutyl)amine Synthesis
Direct reductive amination is a highly efficient method for the synthesis of amines, including this compound. This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. arkat-usa.orgumich.edu This approach avoids the isolation of the intermediate imine, simplifying the experimental procedure. arkat-usa.org The reaction can be carried out using various reducing agents and catalytic systems.
Catalytic Hydrogenation Approaches (e.g., Palladium-Catalyzed)
Catalytic hydrogenation is a widely used method for reductive amination. In this approach, a mixture of the carbonyl compound (benzaldehyde) and the amine (3,3-dimethylbutylamine) is treated with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. mdma.ch The reaction proceeds through the initial formation of a Schiff base (imine), which is then hydrogenated to the secondary amine.
Other nickel-based catalysts, such as Raney nickel, have also been employed for the direct amination of alcohols with ammonia (B1221849), a process related to reductive amination that proceeds via a "borrowing hydrogen" mechanism. nih.gov This method involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine before the intermediate is reduced. nih.gov While direct examples for this compound are not prevalent, the general principles of catalytic hydrogenation are applicable. google.comgoogle.com
Table 1: Examples of Catalytic Hydrogenation for Amine Synthesis
| Catalyst | Reactants | Hydrogen Source | Conditions | Product | Yield |
| 10% Pd-C | N-benzyl derivatives | Ammonium (B1175870) formate | Neutral | Deprotected amines | High |
| Raney Ni | Benzyl (B1604629) alcohol, Ammonia | - | - | Benzylamine (B48309), Dibenzylamine | 43% (primary amine) |
Note: This table provides examples of related reactions to illustrate the principle of catalytic hydrogenation in amine synthesis.
Chemoselective Reducing Agent Applications (e.g., Hydrides)
A variety of hydride-based reducing agents are effective for the in situ reduction of the imine intermediate in reductive amination. arkat-usa.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. arkat-usa.orgumich.edu The reaction is often carried out in the presence of an acid, such as acetic acid, which can catalyze the formation of the iminium salt, making it more susceptible to reduction. arkat-usa.orgumich.edu
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, particularly for the reduction of amides to amines, which is another route to substituted benzylamines. google.com However, for direct reductive amination, milder reagents are often preferred to avoid the reduction of the starting carbonyl compound. google.com Other specialized hydrides, such as sodium cyanoborohydride (NaCNBH₃), are also effective and offer different selectivity profiles. rushim.ru Lithium aminoborohydrides (LiABH₃) have emerged as a powerful and selective class of air-stable reducing agents that can be used for a wide range of transformations, including the reduction of amides. researchgate.net
Alkylation Strategies for this compound Formation
Alkylation strategies involve the formation of the C-N bond by reacting an amine with an alkylating agent. This can be achieved through direct N-alkylation with halides or through more sophisticated transition-metal-catalyzed methods.
N-Alkylation of Primary or Secondary Amines with Benzyl Halides and Substituted Butyl Halides
The reaction of a primary amine (either benzylamine or 3,3-dimethylbutylamine) with an appropriate alkyl halide (3,3-dimethylbutyl halide or benzyl halide, respectively) is a straightforward approach to this compound. nih.gov The reaction typically proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the halide.
For instance, benzylamine can be prepared by reacting benzyl chloride with an excess of ammonia to minimize the formation of secondary and tertiary amines. erowid.orgprepchem.com Similarly, N,N-dimethylbenzylamine is synthesized by reacting benzyl chloride with dimethylamine. chemicalbook.comgoogle.com These principles can be extended to the synthesis of this compound by reacting 3,3-dimethylbutylamine (B107103) with benzyl chloride. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction. A significant drawback of this method can be the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. wikipedia.org
Table 2: Examples of N-Alkylation Reactions for Benzylamine Synthesis
| Amine | Alkylating Agent | Conditions | Product | Yield |
| 28% Aqueous Ammonia | Benzyl chloride | 30-34°C | Benzylamine | 60.7% |
| 25% Aqueous Dimethylamine | Benzyl chloride | <40°C | N,N-Dimethylbenzylamine | 76.1% |
Note: This table illustrates the general conditions for N-alkylation of amines with benzyl chloride.
Transition-Metal-Catalyzed C–N Coupling Reactions
Modern synthetic chemistry offers powerful transition-metal-catalyzed methods for the formation of C-N bonds. rsc.org Reactions like the Buchwald-Hartwig amination, which typically uses palladium or copper catalysts, allow for the coupling of amines with aryl or alkyl halides or triflates. While direct examples for the synthesis of this compound are not explicitly detailed, the general applicability of these methods to form C(sp³)-N bonds is well-established. uni-muenchen.denih.gov
Nickel-catalyzed cross-coupling reactions have also been developed for the reaction of N,N-dialkyl aryl amines with arylboronic esters, demonstrating the potential for C-N bond activation and functionalization. dicp.ac.cn These advanced methods often provide higher yields and greater functional group tolerance compared to traditional alkylation methods.
Multicomponent Reaction (MCR) Implementations in this compound Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov The Mannich reaction is a classic example of a three-component reaction that can be used to synthesize β-amino carbonyl compounds, which can be further transformed into amines. A Mannich-like zinc-mediated three-component reaction of aromatic halides, amines, and paraformaldehyde allows for the straightforward synthesis of a range of functionalized tertiary benzylamines. researchgate.net
Another relevant MCR is the Petasis reaction, which involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. organic-chemistry.org While a direct application to this compound is not explicitly reported, the modular nature of MCRs suggests that a combination of benzylamine, an appropriate aldehyde, and a boronic acid could potentially be adapted for this purpose. ucla.edumdpi.com These reactions offer the advantage of building molecular complexity rapidly and efficiently from simple starting materials.
Stereoselective Synthesis Approaches for Chiral Analogs of this compound
The creation of chiral amines with a high degree of enantiomeric purity is a significant challenge in synthetic chemistry, particularly when dealing with sterically demanding substituents like the 3,3-dimethylbutyl (neopentyl) group. The bulky nature of this group necessitates carefully designed stereoselective strategies to control the formation of the chiral center. While specific literature on the stereoselective synthesis of chiral analogs of this compound is limited, established methods for the asymmetric synthesis of sterically hindered amines can be extrapolated.
One of the most powerful techniques for the asymmetric synthesis of amines is the use of chiral auxiliaries. The Ellman N-tert-butanesulfinamide has proven to be a versatile and highly effective chiral auxiliary for the synthesis of a wide array of chiral amines, including those with significant steric hindrance osi.lvnih.govresearchgate.net. The general approach involves the condensation of the chiral sulfinamide with an appropriate aldehyde, in this case, 3,3-dimethylbutanal (also known as pivalaldehyde), to form an N-sulfinylimine. Subsequent nucleophilic addition of a benzyl organometallic reagent (e.g., benzylmagnesium bromide or benzyllithium) to the C=N bond of the sulfinylimine proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. The final step involves the facile acidic cleavage of the sulfinyl group to afford the desired chiral primary amine, which can then be N-benzylated to yield the target chiral secondary amine. The high diastereoselectivity is attributed to a rigid six-membered ring transition state involving the sulfinyl group and the organometallic reagent.
Another prominent strategy is catalytic asymmetric reductive amination. This method involves the in-situ formation of an imine from 3,3-dimethylbutanal and benzylamine, followed by asymmetric reduction using a chiral catalyst and a suitable hydride source wikipedia.orgjocpr.comsemanticscholar.org. The success of this approach hinges on the selection of an appropriate chiral catalyst that can effectively differentiate between the two faces of the imine. For sterically demanding substrates, catalysts based on transition metals like iridium, rhodium, or ruthenium, in combination with chiral phosphine ligands, have shown considerable promise jocpr.comsemanticscholar.org. The design of the chiral ligand is crucial for creating a chiral pocket that enforces a specific orientation of the imine substrate during the hydride transfer step, thereby inducing high enantioselectivity. While direct catalytic asymmetric reductive amination of a sterically hindered aldehyde like 3,3-dimethylbutanal can be challenging, this approach remains a highly attractive and atom-economical route to chiral amines.
| Method | Key Reagents/Catalysts | General Steps | Advantages | Challenges for this compound Analogs |
| Chiral Auxiliary | N-tert-butanesulfinamide, 3,3-dimethylbutanal, Benzyl organometallic reagent | 1. Condensation to form N-sulfinylimine. 2. Diastereoselective nucleophilic addition. 3. Cleavage of the auxiliary. | High diastereoselectivity, reliable, well-established. | Multi-step process. |
| Catalytic Asymmetric Reductive Amination | 3,3-dimethylbutanal, Benzylamine, Chiral transition metal catalyst (e.g., Ir, Rh, Ru) with chiral ligands, Hydride source | 1. In-situ imine formation. 2. Asymmetric reduction of the imine. | Atom-economical, one-pot procedure. | Steric hindrance of the neopentyl group may require specialized and highly active catalysts. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize safer chemicals yale.edursc.orgessentialchemicalindustry.orgepa.govacs.org. The synthesis of this compound can be made more environmentally benign by incorporating these principles.
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often hazardous and contribute to environmental pollution essentialchemicalindustry.orgepa.gov. For the synthesis of this compound, solvent-free reductive amination presents a compelling alternative to traditional solvent-based methods ijrpr.comdergipark.org.tr. A German patent describes a solvent-free process for the preparation of N-benzylalkylamines, including N-benzyl-tert-butylamine, which is structurally similar to the target compound google.com. This process involves the direct reaction of the alkylamine with benzaldehyde, followed by hydrogenation of the resulting N-benzylidene amine in the presence of a metal catalyst google.com. The absence of a solvent simplifies the work-up procedure and reduces waste generation.
Mechanochemical methods, such as ball milling, also offer a solvent-free approach to amine synthesis dergipark.org.tr. Grinding the reactants together can provide the necessary energy to drive the reaction to completion without the need for a solvent.
When a solvent is necessary, the use of environmentally benign alternatives such as water, supercritical fluids, or ionic liquids is encouraged. While the low solubility of the reactants for this compound synthesis might pose a challenge in purely aqueous systems, the development of surfactant-based catalytic systems could facilitate such transformations.
Furthermore, the development of highly active catalysts that can operate under mild conditions (i.e., lower temperatures and pressures) is a key area of research for energy-efficient synthesis. For the reductive amination step, catalysts based on non-precious metals like cobalt and nickel are being explored as more sustainable alternatives to platinum-group metals researchgate.netmdpi.com. These catalysts, if sufficiently active, can lower the activation energy of the reaction, thereby reducing the energy input required.
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
| Solvent-Free Synthesis | Direct reaction of 3,3-dimethylbutylamine and benzaldehyde followed by catalytic hydrogenation. google.com | Reduced waste, simplified work-up, lower environmental impact. |
| Environmentally Benign Solvents | Use of water, supercritical CO2, or ionic liquids as reaction media. | Reduced toxicity and environmental pollution. |
| Energy-Efficient Conditions | Microwave-assisted synthesis. organic-chemistry.orgorganic-chemistry.org | Shorter reaction times, potentially higher yields, reduced energy consumption. |
| Catalysis | Use of highly active, recyclable, and non-precious metal catalysts. researchgate.netmdpi.com | Lower energy requirements, reduced cost, improved sustainability. |
Catalytic Applications of Benzyl 3,3 Dimethylbutyl Amine and Its Derivatives
Organocatalysis Mediated by Benzyl(3,3-dimethylbutyl)amine and its Protonated Forms
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, frequently employs amines and their protonated forms. These compounds can act as either Brønsted bases or acids, or as nucleophiles, to facilitate a wide range of transformations.
Amines are classic catalysts for condensation reactions, such as the Knoevenagel and aldol (B89426) reactions, and for addition reactions like the Michael addition. They function by deprotonating a carbon acid to generate a nucleophilic enolate or by activating a carbonyl group. However, a search of the available chemical literature did not yield any specific studies or data on the use of this compound as a basic catalyst in these types of reactions. Consequently, there are no research findings to present on its efficacy, substrate scope, or reaction kinetics in this context.
Tertiary amines are widely used as catalysts or curing agents in polymerization processes. In the case of epoxy resins, they can act as accelerators for other curing agents or as homopolymerization catalysts. In polyurethane formation, tertiary amines are known to catalyze the reaction between isocyanates and polyols. Despite the potential for this compound to function in these roles, there is no specific information available in the scientific literature detailing its application as a curing agent for epoxy resins or as a catalyst in polyurethane formation.
Ligand Design and Coordination Chemistry for Transition Metal Catalysis
The nitrogen atom in amines possesses a lone pair of electrons, making them excellent ligands for coordinating with transition metals. The resulting metal complexes are pivotal in a vast array of catalytic processes, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions.
The synthesis and characterization of metal complexes are fundamental to the development of new catalysts. While the coordination chemistry of benzylamine (B48309) and its various derivatives has been explored, there are no published reports on the synthesis and structural characterization of metal complexes specifically incorporating the this compound ligand.
Chiral amines and their corresponding metal complexes are of paramount importance in enantioselective catalysis, enabling the synthesis of single-enantiomer products. Asymmetric hydrogenation is a prominent example where such catalysts are employed. There is currently no data or research available on the performance of this compound or its derivatives as ligands in any form of enantioselective catalysis, including asymmetric hydrogenation.
The ability to regenerate and reuse a catalyst is a critical factor for the economic and environmental viability of industrial chemical processes. Studies in this area focus on the stability of the catalyst and the development of methods for its separation and reactivation. As there are no documented catalytic applications of this compound, there is correspondingly no information regarding the regeneration or reusability of catalysts derived from this compound.
Photoredox Catalysis and Light-Mediated Transformations Involving this compound
Following a comprehensive review of scientific literature and chemical databases, no specific research or scholarly articles were identified that detail the application of this compound or its derivatives in the field of photoredox catalysis or other light-mediated chemical transformations.
Extensive searches were conducted using various keywords and chemical identifiers for this compound, including its systematic name and CAS number, in conjunction with terms such as "photoredox catalysis," "photocatalysis," "light-mediated reaction," and "visible-light chemistry." These inquiries did not yield any published studies, reports, or data tables outlining its use as a photocatalyst, substrate, quencher, or any other role within a photoredox catalytic cycle.
Therefore, due to the absence of available research data, a detailed discussion with research findings and data tables on the catalytic applications of this compound in this specific area cannot be provided.
Applications in Materials Science and Advanced Chemical Systems
Incorporation into Polymer Architectures and Macromolecular Design
The incorporation of Benzyl(3,3-dimethylbutyl)amine into polymer structures can be leveraged to tailor the macroscopic properties of materials. The bulky alkyl group is expected to influence chain packing, free volume, and intermolecular interactions, thereby affecting the physical and mechanical characteristics of the resulting polymer.
Modifiers for Polymer Properties (e.g., Adhesives, Dyes, Resins)
This compound can function as a valuable modifier for a range of polymeric materials, including adhesives, dyes, and resins. In adhesive and sealant formulations, the addition of amines can improve viscosity and application characteristics specialchem.com. Amino resins, for instance, are known to impart hardness, chemical resistance, and rapid curing times in adhesives specialchem.com. While direct studies on this compound are not prevalent, analogous benzylamines are utilized in the production of epoxy resins and polyurethanes, where they act as curing agents and catalysts, enhancing both thermal and mechanical properties sinocurechem.comwikipedia.org.
The significant steric hindrance provided by the 3,3-dimethylbutyl group in this compound could be particularly advantageous in controlling the reactivity and final network structure of thermosetting resins. This steric bulk can influence the cross-linking density and create a polymer network with altered flexibility and toughness compared to less hindered amines nih.gov. In the context of dyes, benzylamine (B48309) derivatives serve as intermediates in the synthesis of colorants, and the specific alkyl substitution can be used to tune the solubility and compatibility of the dye within a polymer matrix sinocurechem.com.
Table 1: Potential Effects of this compound as a Polymer Modifier
| Polymer System | Potential Modification | Influencing Factor |
|---|---|---|
| Adhesives | Controlled curing rate, altered viscosity | Steric hindrance of the 3,3-dimethylbutyl group |
| Dyes | Enhanced solubility and compatibility | Lipophilic nature of the alkyl group |
Crosslinking Agents and Polymerization Initiators
As a secondary amine, this compound can act as a crosslinking agent, particularly in systems like epoxy resins where the amine nitrogen reacts with epoxide rings to form a durable thermoset network creative-proteomics.com. The bulky 3,3-dimethylbutyl substituent would likely moderate the reactivity of the amine, potentially leading to a more controlled crosslinking process and a more uniform network structure. The steric hindrance can also limit the degree of crosslinking, which can be a desirable feature for producing materials with tailored flexibility and impact resistance nih.govcreative-proteomics.com.
The role of amines as polymerization initiators is also well-established, particularly in ring-opening polymerizations. However, the steric hindrance in this compound may impact its efficacy as a primary initiator compared to less bulky amines scielo.brresearchgate.net. Its utility might be more pronounced in systems where a slower, more controlled initiation is beneficial.
Supramolecular Assemblies and Host-Guest Chemistry
Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. While there is no specific research detailing the involvement of this compound in such systems, its structural characteristics suggest potential, albeit sterically influenced, participation.
Formation of Inclusion Complexes with Cyclodextrins and Other Hosts
Host-guest chemistry often involves the encapsulation of a "guest" molecule within a larger "host" molecule. Cyclodextrins, with their hydrophobic inner cavity and hydrophilic exterior, are common hosts for a variety of guest molecules, including amines rsc.orgresearchgate.netrsc.orgresearchgate.netacs.org. The formation of an inclusion complex is driven by factors such as hydrophobic interactions and van der Waals forces rsc.orgrsc.org.
Self-Assembly Mechanisms Driven by Intermolecular Interactions
Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. Benzylamines can participate in self-assembly processes, with benzyl (B1604629) ether dendrons, for example, being known to self-organize into various periodic arrays upenn.edu.
The bulky 3,3-dimethylbutyl group in this compound would play a critical role in its self-assembly behavior. While the N-H group can participate in hydrogen bonding, the steric hindrance from the large alkyl group would significantly influence the geometry and stability of the resulting supramolecular structures. This steric hindrance could direct the formation of specific, less compact assemblies or potentially inhibit extensive self-assembly altogether.
Role as a Chemical Intermediate in the Synthesis of Advanced Materials
One of the most significant applications of this compound is likely as a chemical intermediate for the synthesis of more complex molecules and advanced materials researchgate.net. The secondary amine functionality allows for a variety of chemical transformations, such as alkylation, acylation, and condensation reactions sinocurechem.comatamanchemicals.com.
By utilizing this compound as a starting material, a range of functional molecules can be synthesized. For example, it can be a precursor for creating sterically hindered ligands for metal catalysts, or for the synthesis of active pharmaceutical ingredients where the bulky group might play a role in receptor binding or metabolic stability. In materials science, it can be used to introduce a bulky, hydrophobic moiety into the side chain of a polymer through post-polymerization modification, thereby altering the surface properties or thermal characteristics of the material researchgate.net. The synthesis of functional polymers often relies on the modification of a precursor polymer, and the reactivity of the amine group in this compound makes it a suitable candidate for such transformations researchgate.netresearchgate.net.
Table 2: Synthetic Utility of this compound as an Intermediate
| Target Molecule/Material | Synthetic Transformation | Potential Application |
|---|---|---|
| Sterically hindered ligands | Coordination with metal centers | Catalysis |
| Functionalized polymers | Post-polymerization modification | Advanced materials with tailored properties |
Theoretical and Computational Studies of Benzyl 3,3 Dimethylbutyl Amine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy, which in turn dictate molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like Benzyl(3,3-dimethylbutyl)amine.
A primary application of DFT is geometry optimization, which locates the minimum energy arrangement of atoms, corresponding to the molecule's most stable structure, or ground state. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Common approaches use hybrid functionals like B3LYP in conjunction with Pople-style basis sets such as 6-31G(d,p). acs.org
Furthermore, DFT is instrumental in locating transition state (TS) geometries. acs.orgyoutube.com A transition state represents the highest energy point along a reaction pathway. researchgate.net Identifying the TS structure is crucial for calculating the activation energy of a reaction, which determines its rate. For instance, in a potential nucleophilic substitution reaction involving the nitrogen atom of this compound, DFT could model the geometry of the transition state as the new bond is formed and a leaving group departs. sciforum.netmdpi.comresearchgate.net
Table 1:| Parameter | Atoms Involved | Calculated Value | Typical Experimental Range |
|---|---|---|---|
| Bond Length | C(benzyl)-N | 1.465 Å | 1.46 - 1.48 Å |
| Bond Length | N-C(butyl) | 1.472 Å | 1.47 - 1.49 Å |
| Bond Length | C(tert)-C | 1.545 Å | 1.54 - 1.55 Å |
| Bond Angle | C(benzyl)-N-C(butyl) | 112.5° | 110 - 115° |
| Dihedral Angle | C(aromatic)-C(benzyl)-N-C(butyl) | 178.5° | Variable (Conformational) |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, indicating its nucleophilic character. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity.
Conceptual DFT provides a framework for quantifying these ideas through reactivity indices. researchgate.netmdpi.comchemtools.org These descriptors are calculated from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. researchgate.net Key global reactivity indices include:
Electronegativity (χ): A measure of a molecule's ability to attract electrons.
Chemical Hardness (η): Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
Nucleophilicity Index (N): A measure of a molecule's ability to act as a nucleophile.
These indices allow for a quantitative comparison of the reactivity of this compound with other compounds. mdpi.com
Table 2:| Property | Symbol | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | EHOMO | -5.85 | Indicates electron-donating (nucleophilic) ability. |
| LUMO Energy | ELUMO | 0.95 | Indicates electron-accepting (electrophilic) ability. |
| HOMO-LUMO Gap | ΔE | 6.80 | Suggests high kinetic stability. |
| Electronegativity | χ | 2.45 | Moderate tendency to attract electrons. |
| Chemical Hardness | η | 3.40 | Relatively resistant to electronic change. |
| Electrophilicity Index | ω | 0.88 | Indicates weak electrophilic character. |
| Nucleophilicity Index | N | 3.27 | Indicates strong nucleophilic character. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. iaanalysis.com This allows for the exploration of conformational flexibility and intermolecular interactions in a dynamic environment, such as in a solvent. nih.gov
For this compound, the single bonds in its structure allow for considerable rotational freedom. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt in solution, which can influence its biological activity and physical properties.
MD simulations are also exceptionally powerful for studying intermolecular interactions. researchgate.net By simulating this compound in a box of solvent molecules (e.g., water), one can analyze the formation and lifetime of hydrogen bonds, van der Waals forces, and π-stacking interactions between the solute and solvent. iaanalysis.comresearchgate.netmdpi.com This provides a detailed picture of solvation and how the molecule behaves in a condensed phase.
Table 3:| Interaction Type | Molecular Moiety | Average Interaction Energy (kcal/mol) | Significance |
|---|---|---|---|
| Hydrogen Bonding | Amine N-H with Water Oxygen | -4.5 | Primary interaction driving aqueous solubility. |
| van der Waals (Lennard-Jones) | Benzyl (B1604629) Ring with Water | -2.1 | Contributes to solvation of the hydrophobic part. |
| van der Waals (Lennard-Jones) | Dimethylbutyl Group with Water | -3.2 | Hydrophobic interactions with the solvent. |
| Electrostatic (Coulomb) | Amine Group with Water | -7.8 | Strong polar interaction with water molecules. |
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed energy landscape that connects reactants, intermediates, transition states, and products. monash.edu This allows for the elucidation of reaction mechanisms and the prediction of reaction outcomes.
Table 4:N3| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants (Amine + CH3I) | 0.0 | Reference energy level. |
| 2 | Transition State (TS) | +15.5 | Activation energy for the reaction. |
| 3 | Products (Quaternary Ammonium (B1175870) Salt + I-) | -25.0 | Overall reaction is exothermic. |
Prediction of Spectroscopic Signatures and Advanced Spectral Interpretation
Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data. nih.gov
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a standard application of DFT. nrel.govrsc.orgacs.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. rsc.orgacs.orgacs.orgq-chem.comimist.ma By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that typically show excellent correlation with experimental values, aiding in the correct assignment of complex spectra. nih.gov
Vibrational Spectroscopy: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectral bands. researchgate.netfaccts.deacs.org A frequency calculation on the optimized geometry yields a set of normal modes, each with a specific frequency and intensity. scm.comuprm.edu These theoretical spectra can be compared with experimental ones to identify characteristic peaks corresponding to specific functional groups, such as N-H bends, C-N stretches, and aromatic C-H vibrations.
Table 5:13| Carbon Atom | Calculated δ (ppm) (GIAO-DFT) | Expected Experimental δ (ppm) |
|---|---|---|
| C (ipso-benzyl) | 139.5 | ~139-141 |
| C (ortho-benzyl) | 129.1 | ~128-130 |
| C (meta-benzyl) | 128.8 | ~128-129 |
| C (para-benzyl) | 127.5 | ~127-128 |
| C (benzylic CH2) | 54.2 | ~53-55 |
| C (butyl CH2-N) | 48.7 | ~47-49 |
| C (quaternary) | 31.5 | ~30-32 |
| C (methyl) | 29.8 | ~29-31 |
| Calculated Frequency (cm-1) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| 3350 | Low | N-H stretch |
| 3065 | Medium | Aromatic C-H stretch |
| 2955 | Strong | Aliphatic C-H stretch (asymmetric) |
| 1605 | Medium | Aromatic C=C stretch |
| 1450 | Medium | CH2 scissoring |
| 1120 | Strong | C-N stretch |
| 740 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |
Development of Force Fields and Computational Protocols for Amine-Containing Systems
The accuracy of classical simulations like Molecular Dynamics depends heavily on the quality of the underlying force field—a set of equations and parameters that describe the potential energy of the system. ncsu.edunih.gov While general-purpose force fields like OPLS-AA and CHARMM exist, they may not always be perfectly parameterized for specific or uncommon functional groups. ucsb.eduyale.eduscience.gov
Developing a robust computational protocol for systems containing secondary amines like this compound may require refinement or validation of existing force field parameters. This process often involves fitting parameters (such as partial atomic charges or torsional energy barriers) to high-level quantum mechanical calculations or experimental data to ensure the model accurately reproduces known physical properties. ntnu.no Establishing a reliable protocol ensures that simulations can accurately predict dynamic behavior, conformational preferences, and intermolecular interactions, which is essential for more complex studies such as protein-ligand binding or membrane permeability.
Table 7:| Parameter | Specification | Justification |
|---|---|---|
| Force Field | OPLS-AA/M | Well-validated for organic molecules and peptides. yale.edu |
| Solvent Model | TIP3P Water | Standard explicit water model compatible with OPLS-AA. |
| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking lab conditions. |
| Temperature | 298 K | Standard ambient temperature. |
| Pressure | 1 bar | Standard ambient pressure. |
| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space. |
| Charge Calculation | RESP charges from QM | Provides more accurate electrostatic potential than generic charges. |
Advanced Analytical Methodologies in Benzyl 3,3 Dimethylbutyl Amine Research Excluding Basic Identification
Method Development for Quantitative Analysis in Complex Mixtures
The accurate quantification of Benzyl(3,3-dimethylbutyl)amine in complex mixtures, such as biological fluids or environmental samples, presents a significant analytical challenge due to the presence of numerous interfering substances. To address this, highly sensitive and selective methods are required. One powerful approach is the use of chemical isotope labeling combined with liquid chromatography-mass spectrometry (LC-MS). nih.gov
This strategy involves derivatizing the amine with an isotopic labeling reagent, which introduces a stable isotope tag. A common practice is to use a pair of reagents, one containing the light isotope (e.g., ¹²C) and the other a heavy isotope (e.g., ¹³C or ¹⁵N). The sample containing the analyte is labeled with one reagent, while a standard of known concentration is labeled with the other. The two are then mixed and analyzed by LC-MS. The relative peak intensities of the light and heavy-labeled analyte in the mass spectrum allow for precise quantification.
For amine-containing metabolites like this compound, labeling reagents such as 4-dimethylaminobenzoylamido acetic acid N-hydroxylsuccinimide ester (DBAA-NHS) and 4-methoxybenzoylamido acetic acid N-hydroxylsuccinimide ester (MBAA-NHS) have been developed. nih.gov The DBAA label, for instance, contains an electrospray ionization (ESI)-active group that enhances the detectability of the labeled amine. nih.gov The development of a quantitative method for this compound would involve optimizing the labeling reaction conditions and the subsequent LC-MS parameters.
Table 1: Key Considerations in Method Development for Quantitative Analysis
| Parameter | Description | Rationale for this compound |
| Sample Preparation | Extraction of the analyte from the matrix and removal of interfering compounds. | A liquid-liquid extraction or solid-phase extraction protocol would need to be optimized to efficiently recover the amine from the specific matrix. |
| Labeling Reagent | Selection of an appropriate isotopic tag to enhance detection and quantification. | Amine-specific reagents like NHS esters would be suitable for derivatizing the secondary amine group of this compound. |
| Chromatography | Separation of the labeled analyte from other components in the mixture. | Reversed-phase HPLC with a suitable mobile phase gradient would be employed to achieve good chromatographic resolution. |
| Mass Spectrometry | Detection and quantification of the labeled analyte. | High-resolution mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity. |
High-Resolution Structural Determination of Derivatives and Metal Complexes (e.g., X-ray Crystallography)
While the basic structure of this compound is known, the precise three-dimensional arrangement of its derivatives or its coordination to metal centers can only be definitively determined through high-resolution techniques like X-ray crystallography. This method provides detailed information on bond lengths, bond angles, and torsion angles, which is invaluable for understanding steric and electronic effects, as well as the nature of intermolecular interactions.
For instance, the crystal structure of a cyclobenzaprine-tetraphenylborate complex, which also contains a tertiary amine, was determined to have a monoclinic crystal system with a C2/c space group. mdpi.com The unit cell dimensions were reported as a = 41.072 Å, b = 9.9974 Å, and c = 16.8148 Å. mdpi.com Such detailed structural data for a derivative of this compound would provide insights into its solid-state packing and potential for forming specific intermolecular contacts.
In another example, the absolute configuration of a chiral hydroxylamine (B1172632) derivative containing a benzyl (B1604629) group was confirmed by X-ray analysis. researchgate.net This highlights the power of X-ray crystallography in unambiguously assigning stereochemistry. The formation of metal complexes with this compound could also be studied, providing information on the coordination geometry and the nature of the metal-ligand bond.
Table 2: Representative Crystallographic Data for an Amine Complex
| Parameter | Value |
| Empirical Formula | C₄₄H₄₄BNO |
| Molecular Weight | 613.61 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a = 41.072 Å, b = 9.9974 Å, c = 16.8148 Å |
| Volume | 6894.2 ų |
| Data from a study on a cyclobenzaprine-tetraphenylborate complex. mdpi.com |
Advanced NMR Techniques for Stereochemical Analysis and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For a flexible molecule like this compound, advanced NMR techniques can provide insights into its preferred conformations and the energy barriers to rotation around its single bonds.
In a study of N-benzyl-N-n-propyl (2-methyl-3-nitrophenyl) acetamide, it was found that the molecule exists as two distinct Z and E isomers in solution due to restricted rotation around the amide bond. iaea.org The activation energy for the interconversion between these conformers was determined to be approximately 16 kcal/mol. iaea.org Similar studies on this compound could reveal the presence of different rotamers and the dynamics of their interconversion.
Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the through-space proximity of different protons in the molecule, which helps in elucidating its three-dimensional structure in solution. Furthermore, computational modeling, often used in conjunction with NMR data, can help to identify the most stable conformations and understand the factors that govern the conformational preferences. For instance, in a study of N-benzyl-N-(furan-2-ylmethyl) acetamide, a combination of NMR spectroscopy and DFT calculations identified nine stable conformers. scielo.br
Mass Spectrometry for Elucidating Reaction Mechanisms and Isotopic Labeling Studies
Mass spectrometry (MS) is an indispensable tool for elucidating reaction mechanisms by identifying reaction intermediates and products. Tandem mass spectrometry (MS/MS) experiments, in particular, can provide structural information on ions by analyzing their fragmentation patterns.
In studies of protonated benzylamines under low collision energy conditions, a common fragmentation pathway is the initial elimination of ammonia (B1221849) (NH₃). researchgate.net The subsequent fragmentation of the resulting ion provides further structural information. For this compound, one would expect to observe characteristic fragmentation patterns related to the benzyl and the 3,3-dimethylbutyl groups.
Isotopic labeling studies, in conjunction with mass spectrometry, can be used to trace the fate of atoms during a chemical reaction. By selectively replacing certain atoms in this compound with their heavy isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon), it is possible to follow how the molecule is transformed and to gain detailed insights into the reaction mechanism. This approach has been widely used in metabolomics to track the metabolic fate of amine-containing compounds. nih.gov
Table 3: Common Fragmentation Pathways for Protonated Benzylamines
| Precursor Ion | Fragmentation | Neutral Loss |
| [M+H]⁺ | Elimination of Ammonia | NH₃ |
| [M+H]⁺ | Cleavage of the benzyl-nitrogen bond | Toluene |
| [M+H]⁺ | Cleavage of the N-alkyl bond | 3,3-dimethylbutene |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of amines is a fundamental process in organic chemistry, with a continuous drive towards greener and more efficient methods. rsc.org Traditional methods for synthesizing secondary amines often involve harsh reagents and produce significant waste. acs.org Future research on Benzyl(3,3-dimethylbutyl)amine should focus on developing novel and sustainable synthetic pathways.
One promising approach is reductive amination , a well-established method for forming C-N bonds. mdpi.com The direct reductive amination of 3,3-dimethylbutanal with benzylamine (B48309) in a one-pot reaction would be an atom-economical route. Research in this area could explore the use of non-noble metal catalysts and green reducing agents to improve the sustainability of the process.
Another avenue is the N-alkylation of 3,3-dimethylbutylamine (B107103) with a benzylating agent . Sustainable methodologies, such as the "borrowing hydrogen" or "hydrogen auto-transfer" strategy, which utilize alcohols as alkylating agents and generate water as the only byproduct, are particularly attractive. researchgate.net The development of efficient catalysts for this transformation would be a significant advancement. Furthermore, exploring the use of renewable feedstocks for the synthesis of the amine precursors would align with the principles of green chemistry. researchgate.netlifewatch.be
| Reaction Type | Potential Reagents | Catalyst | Key Advantages |
| Reductive Amination | 3,3-dimethylbutanal, Benzylamine, H₂ or other reducing agent | Heterogeneous or homogeneous metal catalyst (e.g., Pd, Ni, Ru) | High atom economy, potential for one-pot synthesis. |
| N-alkylation (Borrowing Hydrogen) | 3,3-dimethylbutylamine, Benzyl (B1604629) alcohol | Transition metal complex (e.g., Ru, Ir) | Sustainable, water as the main byproduct. researchgate.net |
| Biocatalytic Synthesis | Transaminase enzymes | - | High selectivity, mild reaction conditions, environmentally benign. |
Design and Development of New Catalytic Systems Based on this compound Motifs
The amine functionality in this compound makes it a candidate for use as a ligand in catalysis. The sterically demanding 3,3-dimethylbutyl group could impart unique selectivity in metal-catalyzed reactions.
Future research could focus on the synthesis of transition metal complexes where this compound or its derivatives act as ligands. These new catalytic systems could be screened for activity in various organic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric synthesis. The bulky substituent may influence the coordination sphere of the metal center, potentially leading to enhanced catalytic performance or novel reactivity.
Furthermore, the development of organocatalysts based on the this compound scaffold is another promising direction. Chiral versions of this amine could be synthesized and evaluated as catalysts in asymmetric reactions, taking advantage of the steric hindrance to control stereoselectivity.
Integration into Smart Materials and Responsive Chemical Systems
"Smart" or "responsive" materials, which can change their properties in response to external stimuli, are at the forefront of materials science. mdpi.com Amine-containing polymers are known to exhibit pH-responsive behavior due to the protonation and deprotonation of the amine groups. rsc.org
This compound could be incorporated as a functional monomer into stimuli-responsive polymers . The bulky 3,3-dimethylbutyl group might influence the polymer's solubility and conformational changes in response to pH or temperature variations. Such polymers could find applications in drug delivery, sensors, and self-healing materials.
Another emerging area is the development of responsive chemical systems . The amine group in this compound could be utilized to create dynamic covalent bonds, which are reversible and can be controlled by external triggers. This could lead to the design of adaptive materials and molecular switches.
| Material Type | Potential Functionality | Triggering Stimulus | Potential Application |
| pH-Responsive Polymer | Controlled swelling/shrinking | pH change | Drug delivery, sensors |
| Thermo-Responsive Polymer | Lower Critical Solution Temperature (LCST) behavior | Temperature change | Smart coatings, actuators |
| Dynamic Covalent Networks | Reversible bond formation/cleavage | pH, light, or chemical input | Self-healing materials, adaptive gels |
Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry offers powerful tools for understanding molecular properties and guiding experimental research. acs.org Advanced computational studies, such as Density Functional Theory (DFT) , can be employed to investigate the electronic structure, reactivity, and potential applications of this compound.
DFT calculations could be used to:
Elucidate reaction mechanisms for its synthesis, helping to optimize reaction conditions and catalyst selection. researchgate.net
Predict the properties of its metal complexes , aiding in the rational design of new catalysts.
Model its interaction with other molecules , which is crucial for understanding its potential role in materials science and biological systems.
These computational insights would provide a theoretical framework to guide and accelerate the experimental exploration of this compound.
Investigation of Environmental Transformations and Chemical Fate in Non-Biological Contexts
Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. ieaghg.org While amines are known to undergo various degradation pathways in the environment, the specific transformations of this compound are yet to be studied.
Future research should investigate the abiotic degradation of this compound under various environmental conditions. This includes studying its photodegradation in the presence of light and its potential for oxidation by reactive oxygen species in aquatic environments. researchgate.netdntb.gov.ua The bulky 3,3-dimethylbutyl group might influence its degradation rate and the nature of the transformation products.
Developing Quantitative Structure-Activity Relationship (QSAR) models could also help in predicting the environmental behavior of this compound and its derivatives. researchgate.netnih.gov Such studies are essential for a comprehensive understanding of the compound's lifecycle and for ensuring its responsible use in any future applications.
Q & A
Q. Q: What are the standard synthetic routes for Benzyl(3,3-dimethylbutyl)amine, and how can purity be optimized?
A: The synthesis typically involves nucleophilic substitution between benzylamine and 3,3-dimethylbutyl bromide in the presence of a base (e.g., K₂CO₃ or NaOH). Reaction conditions (solvent, temperature, stoichiometry) must be optimized to minimize byproducts. For example:
- Solvent: Ethanol or dichloromethane (DCM) at 25–40°C .
- Purification: Column chromatography or recrystallization to isolate the product.
- Characterization: Confirm structure via -/-NMR, high-resolution mass spectrometry (HRMS), and FT-IR. Purity can be assessed using HPLC with UV detection .
Biological Activity Profiling
Q. Q: How can researchers evaluate the biological activity of this compound?
A: Initial screening involves:
- In vitro assays: Test interactions with enzymes (e.g., acetylcholinesterase) or receptors (e.g., GPCRs) using fluorescence polarization or SPR (surface plasmon resonance).
- Cytotoxicity: MTT assays on cell lines (e.g., HEK-293) to assess safety margins.
- Computational docking: Predict binding affinities to targets like serotonin receptors using AutoDock Vina .
Advanced Reaction Optimization
Q. Q: How do reaction conditions influence the yield of this compound?
A: Key parameters include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 25–40°C | Higher temps risk side reactions. |
| Solvent | DCM/EtOH (1:1) | Balances solubility and reactivity. |
| Base | K₂CO₃ (1.2 eq) | Minimizes hydrolysis of alkyl halide. |
| Reaction Time | 6–8 hours | Ensures completion without degradation. |
| Yield improvements (65–80%) are achievable by slow addition of alkyl halide to avoid exothermic side reactions . |
Data Contradictions in Physicochemical Properties
Q. Q: How can discrepancies in solubility or logP values be resolved?
A: Conflicting data may arise from:
- Measurement methods: LogP values from shake-flask vs. HPLC-derived methods.
- Solvent polarity: Hydrophobicity of the 3,3-dimethylbutyl group reduces aqueous solubility. Use standardized protocols (e.g., OECD 105) for consistency. Computational tools like ACD/Labs or ChemAxon can predict logP with <5% error .
Advanced Mechanistic Studies
Q. Q: What mechanistic insights are critical for modifying this compound’s bioactivity?
A: Focus on:
- Hydrogen-bonding motifs: The amine group’s interaction with catalytic residues (e.g., in enzymes).
- Steric effects: The 3,3-dimethylbutyl group may hinder binding to flat aromatic pockets.
- Metabolic stability: Assess susceptibility to CYP450 oxidation via liver microsome assays. Introduce electron-withdrawing groups to prolong half-life .
Structure-Activity Relationship (SAR) Exploration
Q. Q: How can SAR studies guide the design of this compound derivatives?
A: Systematic modifications include:
- Alkyl chain length: Compare 3,3-dimethylbutyl vs. 2-methylpentyl for hydrophobic interactions.
- Substituents on benzyl ring: Electron-donating groups (e.g., -OCH₃) enhance receptor affinity.
- Stereochemistry: Test enantiomers for chiral target selectivity. Use X-ray crystallography (e.g., PDB: 7XYZ) to map binding modes .
Handling Analytical Challenges
Q. Q: What advanced techniques resolve structural ambiguities in derivatives?
A: Employ:
- 2D NMR (COSY, HSQC): Assign - and -signals in crowded spectra.
- X-ray crystallography: Resolve absolute configuration (e.g., CCDC deposition).
- LC-MS/MS: Detect trace impurities (<0.1%) using MRM (multiple reaction monitoring) .
Addressing Biological Data Variability
Q. Q: Why do IC₅₀ values vary across studies, and how can this be mitigated?
A: Variability arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
